molecular formula C13H11ClN4O2S B1457382 N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1638612-49-3

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No.: B1457382
CAS No.: 1638612-49-3
M. Wt: 322.77 g/mol
InChI Key: UTAYEZXTALSNSJ-UHFFFAOYSA-N
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Description

“N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound with the linear formula C13H11ClN4O2S . It is a heterocyclic compound, which means it contains atoms of at least two different elements as members of its rings .


Molecular Structure Analysis

The molecular structure of “N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” includes a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . The compound also contains a sulfonamide group, a pyridine ring, and a chlorophenyl group .


Physical and Chemical Properties Analysis

The compound is a pale yellow solid with a melting point of 188–189 °C . Its 1H NMR and 13C NMR spectra have been reported .

Scientific Research Applications

Herbicidal Activity

A considerable body of research explores the herbicidal efficacy of compounds structurally related to N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. These studies highlight the compound's potential in controlling a broad spectrum of vegetation. For instance, substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which share a structural resemblance, have demonstrated excellent herbicidal activity across a range of vegetation at low application rates (Moran, 2003). This suggests the potential of N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide as a potent herbicide.

Antimicrobial and Insecticidal Activities

Another area of research interest is the compound's antimicrobial and insecticidal activities. Novel sulfone derivatives containing the [1,2,4]triazolo[4,3-a]pyridine moiety have shown promising antifungal and insecticidal properties. Specifically, certain derivatives displayed significant inhibition rates against fungal pathogens and high mortality rates against insect pests, indicating the compound's potential as a bioactive agent (Xu et al., 2017).

Synthesis and Chemical Properties

Research has also focused on the synthesis and chemical properties of compounds related to N-(4-chlorophenyl)-3-methyl[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide. The exploration of various synthetic routes and modifications aims to enhance the biological properties and applicability of these compounds. For example, the synthesis of 4,7-dihydro[1,2,4]triazolo-[1,5-a]pyrimidine-6-sulfonamide derivatives has been pursued to investigate their biological properties, highlighting the interest in expanding the chemical diversity and potential applications of these compounds (Kolosov et al., 2015).

Properties

IUPAC Name

N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4O2S/c1-9-15-16-13-12(3-2-8-18(9)13)21(19,20)17-11-6-4-10(14)5-7-11/h2-8,17H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAYEZXTALSNSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501147563
Record name 1,2,4-Triazolo[4,3-a]pyridine-8-sulfonamide, N-(4-chlorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1638612-49-3
Record name 1,2,4-Triazolo[4,3-a]pyridine-8-sulfonamide, N-(4-chlorophenyl)-3-methyl-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1638612-49-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,4-Triazolo[4,3-a]pyridine-8-sulfonamide, N-(4-chlorophenyl)-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501147563
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 5
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N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 6
N-(4-chlorophenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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